1-[5-(Hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-Iodo-2’,3’-dideoxyuridine is a synthetic nucleoside analog that has garnered significant attention in the fields of antiviral and anticancer research. This compound is structurally similar to thymidine, a natural nucleoside, but with the addition of an iodine atom at the 5-position and the removal of hydroxyl groups at the 2’ and 3’ positions. These modifications confer unique properties that make 5-Iodo-2’,3’-dideoxyuridine a valuable tool in scientific research .
Preparation Methods
The synthesis of 5-Iodo-2’,3’-dideoxyuridine typically involves the iodination of 2’,3’-dideoxyuridine. One common method includes the use of iodine and a suitable oxidizing agent, such as iodic acid, in an organic solvent like acetic acid. The reaction is carried out under controlled conditions to ensure the selective iodination at the 5-position .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance yield and purity while minimizing production costs .
Chemical Reactions Analysis
5-Iodo-2’,3’-dideoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or thiourea.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Scientific Research Applications
5-Iodo-2’,3’-dideoxyuridine has a wide range of applications in scientific research:
Antiviral Research: It has been used to inhibit the replication of DNA viruses, such as herpes simplex virus, by incorporating into viral DNA and causing chain termination.
Cancer Research: The compound is studied for its potential to disrupt DNA synthesis in rapidly dividing cancer cells, making it a candidate for chemotherapy.
Molecular Biology: It serves as a tool in DNA sequencing and labeling, where it is used to terminate DNA chains selectively.
Biochemical Studies: Researchers use it to study DNA repair mechanisms and the effects of DNA damage.
Mechanism of Action
The primary mechanism of action of 5-Iodo-2’,3’-dideoxyuridine involves its incorporation into DNA in place of thymidine. Once incorporated, it disrupts normal DNA synthesis and repair processes, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The iodine atom at the 5-position enhances the compound’s ability to interfere with DNA polymerases and other enzymes involved in DNA metabolism .
Comparison with Similar Compounds
5-Iodo-2’,3’-dideoxyuridine is often compared with other halogenated nucleosides, such as:
5-Bromo-2’-deoxyuridine: Similar in structure but with a bromine atom instead of iodine.
5-Fluoro-2’-deoxyuridine: Contains a fluorine atom and is widely used in cancer treatment due to its potent inhibitory effects on thymidylate synthase.
2’,3’-Dideoxycytidine: Lacks the 2’ and 3’ hydroxyl groups but does not have a halogen atom.
The uniqueness of 5-Iodo-2’,3’-dideoxyuridine lies in its specific modifications, which confer distinct biological activities and make it a versatile tool in various research domains.
Properties
IUPAC Name |
1-[5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O4/c10-6-3-12(9(15)11-8(6)14)7-2-1-5(4-13)16-7/h3,5,7,13H,1-2,4H2,(H,11,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGFSDPYSQAECJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=C(C(=O)NC2=O)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871479 |
Source
|
Record name | 1-[5-(Hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00871479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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